molecular formula C17H16N4O5S B2874450 (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 1173511-38-0

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

Cat. No.: B2874450
CAS No.: 1173511-38-0
M. Wt: 388.4
InChI Key: RIOBIUQXYXPDDS-HTXNQAPBSA-N
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Description

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to the queried chemical structure often involve complex synthesis processes and characterization techniques. For instance, the synthesis and characterization of certain derivatives incorporating benzo[d]thiazol and pyrazole moieties have been explored due to their potential biological activities (Uma et al., 2017). These studies involve the condensation of specific precursors to create new compounds, followed by detailed characterization using techniques like NMR, FT-IR, and mass spectroscopy to elucidate their structures.

Biological Activity Studies

Derivatives similar to the queried compound have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing potential therapeutic applications (Küçükgüzel et al., 2013). Similarly, the synthesis of biologically active compounds incorporating the benzopyran and thiazolidin-4-one derivatives has shown significant antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Mulwad & Mayekar, 2008).

Antimicrobial Activities

The antimicrobial potential of benzothiazole-imino-benzoic acid derivatives has been explored, indicating the relevance of such compounds in addressing human epidemic-causing bacterial strains. These studies highlight the importance of structural modifications to enhance the antimicrobial efficacy of these compounds (Mishra et al., 2019).

Properties

IUPAC Name

methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-20-10(3-4-18-20)16(23)19-17-21(9-15(22)24-2)11-7-12-13(8-14(11)27-17)26-6-5-25-12/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOBIUQXYXPDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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